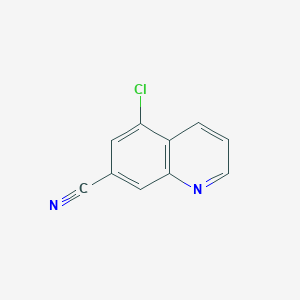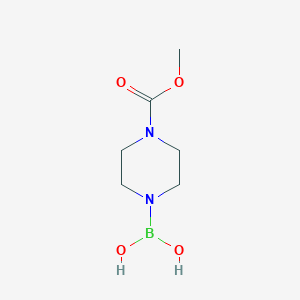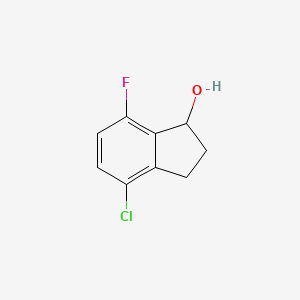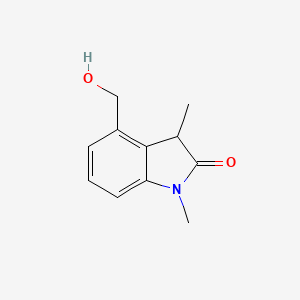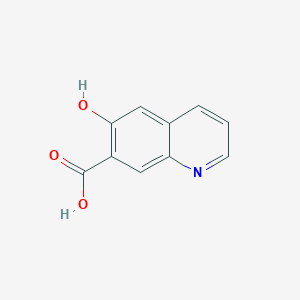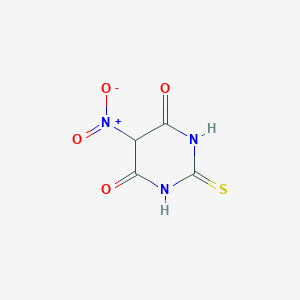![molecular formula C8H11NO4 B11908104 3-[Amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B11908104.png)
3-[Amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[氨基(羧基)甲基]双环[1.1.1]戊烷-1-羧酸是一种分子式为C8H11NO4的化合物,其特征在于双环[1.1.1]戊烷核心结构,这是一种高度应变和刚性的框架结构
准备方法
合成路线和反应条件
3-[氨基(羧基)甲基]双环[1.1.1]戊烷-1-羧酸的合成通常涉及以下步骤:
双环[1.1.1]戊烷核的形成: 这可以通过涉及合适前体的反应来实现。
官能团的引入: 氨基和羧酸基团通过随后的反应引入,例如亲核取代或胺化反应。
纯化: 最终产物使用重结晶或色谱等技术纯化,以获得高纯度的化合物。
工业生产方法
虽然该化合物的具体工业生产方法尚未广泛记录,但大规模合成可能涉及优化上述合成路线,以确保成本效益和可扩展性。这可能包括使用连续流动反应器和自动化合成平台。
化学反应分析
反应类型
3-[氨基(羧基)甲基]双环[1.1.1]戊烷-1-羧酸可以进行各种类型的化学反应,包括:
氧化: 氨基可以被氧化形成硝基或亚硝基衍生物。
还原: 羧酸基团可以被还原为醇或醛。
取代: 该化合物可以参与亲核取代反应,其中氨基可以被其他官能团取代。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 通常使用锂铝氢化物 (LiAlH4) 或硼氢化钠 (NaBH4) 等还原剂。
取代: 在碱性或酸性条件下可以使用卤代烷或酰氯等试剂。
主要产物
这些反应形成的主要产物取决于使用的具体试剂和条件。例如,氨基的氧化可以生成硝基衍生物,而羧酸基团的还原可以生成醇。
科学研究应用
3-[氨基(羧基)甲基]双环[1.1.1]戊烷-1-羧酸在科学研究中有多种应用:
化学: 由于其刚性和应变结构,它被用作合成更复杂分子的构建块。
生物学: 该化合物可用于研究酶-底物相互作用和蛋白质-配体结合。
工业: 它可用于合成具有独特特性的特种化学品和材料。
作用机制
3-[氨基(羧基)甲基]双环[1.1.1]戊烷-1-羧酸发挥作用的机制取决于其具体应用。在生物系统中,它可能与酶或受体相互作用,改变其活性或功能。刚性的双环[1.1.1]戊烷核心可以影响该化合物对其分子靶标的结合亲和力和特异性。
相似化合物的比较
类似化合物
3-(甲氧羰基)双环[1.1.1]戊烷-1-羧酸: 该化合物具有类似的双环[1.1.1]戊烷核心,但具有不同的官能团。
双环[1.1.1]戊烷-1,3-二羧酸: 另一种具有两个羧酸基团的类似化合物。
独特性
3-[氨基(羧基)甲基]双环[1.1.1]戊烷-1-羧酸的独特之处在于同时存在氨基和羧酸官能团,这为化学反应和潜在应用提供了多样性。刚性的双环[1.1.1]戊烷核心也赋予了独特的结构特性,可在各个研究领域得到利用。
属性
IUPAC Name |
3-[amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4/c9-4(5(10)11)7-1-8(2-7,3-7)6(12)13/h4H,1-3,9H2,(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSHLWJBSDBBRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(=O)O)C(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6,7-Dihydro-5H-indeno[5,6-d]thiazol-2-amine](/img/structure/B11908040.png)

![8-Methyl-1-oxaspiro[5.5]undecan-2-one](/img/structure/B11908049.png)


